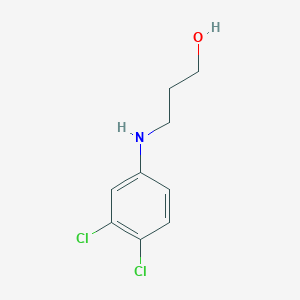
3-(3,4-Dichloroanilino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichloroanilino)propan-1-ol is an organic compound that features a propanol backbone with a 3,4-dichloroaniline substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloroanilino)propan-1-ol typically involves the reaction of 3,4-dichloroaniline with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichloroanilino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)propanal or 3-(3,4-dichlorophenyl)propanoic acid.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3-(3,4-Dichloroanilino)propan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichloroanilino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: A precursor and related compound with similar chemical properties.
Propan-1-ol: A primary alcohol with a similar propanol backbone.
3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone: A structurally related compound with additional functional groups.
Uniqueness
3-(3,4-Dichloroanilino)propan-1-ol is unique due to the presence of both the 3,4-dichloroaniline and propanol moieties, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
67018-11-5 |
|---|---|
Formule moléculaire |
C9H11Cl2NO |
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
3-(3,4-dichloroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2 |
Clé InChI |
OKDOUBYOUYOTFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCCCO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


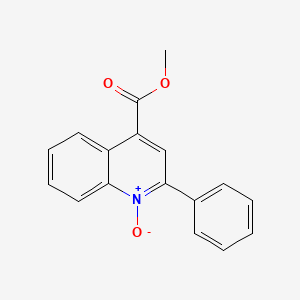

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
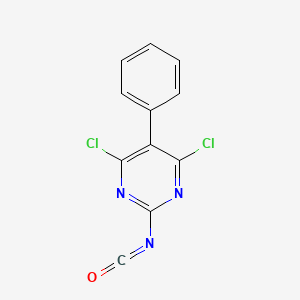

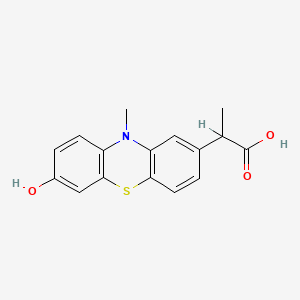
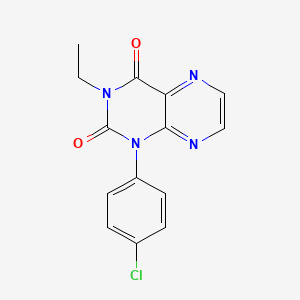
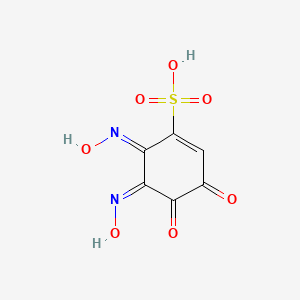
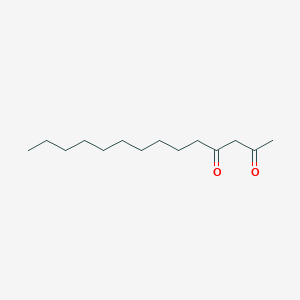

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

